Hexanenitrile, 2-(phenylsulfonyl)-
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Overview
Description
Hexanenitrile, 2-(phenylsulfonyl)- is an organic compound characterized by the presence of a nitrile group (-CN) and a phenylsulfonyl group (-SO2C6H5) attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanenitrile, 2-(phenylsulfonyl)- can be synthesized through several methods:
Nucleophilic Substitution:
Dehydration of Amides: Another method involves the dehydration of a primary amide using reagents such as thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3) to form the nitrile group.
Industrial Production Methods
Industrial production of hexanenitrile, 2-(phenylsulfonyl)- typically involves large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Hexanenitrile, 2-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Substitution: The phenylsulfonyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and DIBAL-H are used under anhydrous conditions.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hexanenitrile, 2-(phenylsulfonyl)- has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives are explored for potential therapeutic applications.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of hexanenitrile, 2-(phenylsulfonyl)- involves its interaction with various molecular targets and pathways:
Nucleophilic Attack: The nitrile group can undergo nucleophilic attack, leading to the formation of intermediates that participate in further chemical transformations.
Electrophilic Substitution: The phenylsulfonyl group can undergo electrophilic substitution reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Hexanenitrile, 2-(phenylsulfonyl)- can be compared with other nitrile and sulfonyl-containing compounds:
Similar Compounds: Hexanenitrile, benzonitrile, and phenylsulfonyl chloride.
Properties
CAS No. |
66147-00-0 |
---|---|
Molecular Formula |
C12H15NO2S |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
2-(benzenesulfonyl)hexanenitrile |
InChI |
InChI=1S/C12H15NO2S/c1-2-3-7-12(10-13)16(14,15)11-8-5-4-6-9-11/h4-6,8-9,12H,2-3,7H2,1H3 |
InChI Key |
QFPUVSRPEOLXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#N)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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